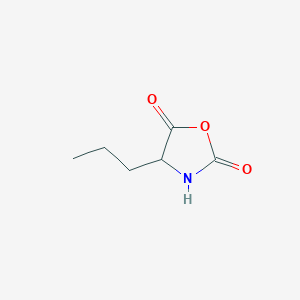
2-Benzooxazol-2-yl-1-(3-chloro-phenyl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzoxazol-2-yl)-1-(3-chlorophenyl)ethan-1-one is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-yl)-1-(3-chlorophenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the condensation of 2-aminophenol with 3-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring.
Reaction Scheme:
- 2-aminophenol + 3-chlorobenzoyl chloride → intermediate
- Intermediate → 2-(1,3-benzoxazol-2-yl)-1-(3-chlorophenyl)ethan-1-one
Reaction Conditions:
- Solvent: Pyridine
- Temperature: Room temperature to reflux
- Time: Several hours
Industrial Production Methods
In an industrial setting, the production of 2-(1,3-benzoxazol-2-yl)-1-(3-chlorophenyl)ethan-1-one may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzoxazol-2-yl)-1-(3-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles in the presence of catalysts or under specific conditions.
Major Products
Oxidation Products: Oxides or hydroxylated derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
2-(1,3-benzoxazol-2-yl)-1-(3-chlorophenyl)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-yl)-1-(3-chlorophenyl)ethan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The benzoxazole ring can participate in hydrogen bonding, π-π stacking, and other interactions that influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzoxazol-2-yl)ethan-1-one: Lacks the chlorophenyl group, which may affect its reactivity and applications.
2-(1,3-Benzothiazol-2-yl)-1-(3-chlorophenyl)ethan-1-one: Contains a benzothiazole ring instead of a benzoxazole ring, which can alter its electronic properties and biological activity.
2-(1,3-Benzoxazol-2-yl)-1-phenylethan-1-one: Lacks the chlorine atom, which may influence its chemical reactivity and interactions.
Uniqueness
2-(1,3-Benzoxazol-2-yl)-1-(3-chlorophenyl)ethan-1-one is unique due to the presence of both the benzoxazole ring and the chlorophenyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C15H10ClNO2 |
|---|---|
Molecular Weight |
271.70 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-yl)-1-(3-chlorophenyl)ethanone |
InChI |
InChI=1S/C15H10ClNO2/c16-11-5-3-4-10(8-11)13(18)9-15-17-12-6-1-2-7-14(12)19-15/h1-8H,9H2 |
InChI Key |
ZYDMXYOKAGHGGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]acetamide](/img/structure/B11723579.png)

![4-[2-(3,4-dimethoxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B11723595.png)
![N-[3-(N-hydroxy-C-methylcarbonimidoyl)phenyl]acetamide](/img/structure/B11723608.png)

carbohydrazide](/img/structure/B11723623.png)




![tert-butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B11723651.png)
![(E)-N-{1-[3-(Difluoromethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B11723652.png)
